molecular formula C14H19N5O2S B6982991 1-(1,2-dimethylimidazol-4-yl)sulfonyl-5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridine

1-(1,2-dimethylimidazol-4-yl)sulfonyl-5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridine

Cat. No.: B6982991
M. Wt: 321.40 g/mol
InChI Key: JRMPYEKDRLLCPS-UHFFFAOYSA-N
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Description

1-(1,2-Dimethylimidazol-4-yl)sulfonyl-5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridine is a complex organic compound featuring multiple heterocyclic structures

Properties

IUPAC Name

1-(1,2-dimethylimidazol-4-yl)sulfonyl-5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-11-16-14(10-17(11)2)22(20,21)19-6-4-5-12(9-19)13-7-15-18(3)8-13/h5,7-8,10H,4,6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMPYEKDRLLCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC=C(C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole and pyrazole rings. One common approach is the reaction of 1,2-dimethylimidazole with chlorosulfonic acid to form 1-(1,2-dimethylimidazol-4-yl)sulfonyl chloride, which is then reacted with 1-methylpyrazole-4-carboxaldehyde to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nucleophilic substitution with amines or alcohols.

Major Products Formed:

  • Oxidation typically results in the formation of sulfonic acids.

  • Reduction can lead to the formation of amines.

  • Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition.

  • Medicine: Studied for its pharmacological properties, including potential use as a therapeutic agent.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites, inhibiting their activity, or interact with receptors to modulate biological processes.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and heterocyclic structures. Similar compounds include other sulfonamide derivatives and pyrazole-based molecules. the presence of both imidazole and pyrazole rings in this compound sets it apart, providing distinct chemical and biological properties.

List of Similar Compounds

  • 1-(1-methylimidazol-4-yl)sulfonyl-5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridine

  • 1-(1,2-dimethylimidazol-4-yl)sulfonyl-5-(1-ethylpyrazol-4-yl)-3,6-dihydro-2H-pyridine

  • 1-(1,2-dimethylimidazol-4-yl)sulfonyl-5-(1-propylpyrazol-4-yl)-3,6-dihydro-2H-pyridine

This compound's unique structure and properties make it a valuable subject of study in various scientific disciplines

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